Foliglurax addresses the need for a highly potent and selective mGluR4 PAM with validated brain penetration, overcoming the limitations of weaker tool compounds. Key differentiators:
- 10-fold greater potency than VU0155041 (EC50 79 nM vs 798 nM), reducing off-target risks.
- Superior brain penetration (B/P AUC ratio 6.6) and oral bioavailability for in vivo CNS studies.
- Phase II clinical experience with human PK data, enabling translational research.
Molecular FormulaC23H23N3O3S
Molecular Weight421.5 g/mol
CAS No.1883329-53-0
Cat. No.B1653653
⚠ Attention: For research use only. Not for human or veterinary use.
Foliglurax (CAS 1883329-53-0) for mGluR4 Positive Allosteric Modulation Research
Foliglurax (developmental codes PXT-002331, DT2331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a class C GPCR. It was developed for Parkinson's disease and advanced to Phase II clinical trials [1]. The compound is noted for its brain-penetrant properties and oral bioavailability, distinguishing it within the mGluR4 PAM class [2]. Its chemical structure is (NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine.
Oral bioavailability supports in vivo CNS research
Phase II clinical dataset provides translational PK context
[1] Charvin D, Pomel V, Ortiz M, et al. Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. J Med Chem. 2017;60(20):8515-8537. doi:10.1021/acs.jmedchem.7b00991 View Source
[2] Foliglurax. DrugBank Accession Number DB15292. View Source
Why Substituting Foliglurax with Generic mGluR4 PAMs or Orthosteric Agonists Compromises Research Reproducibility
Generic substitution among mGluR4 modulators is not feasible due to significant variations in potency, selectivity, and pharmacokinetic properties. For instance, the widely used tool compound VU0155041 has an EC50 of ~798 nM , which is an order of magnitude less potent than foliglurax. Furthermore, several mGluR4 PAMs, such as Lu AF21934 and ADX88178, have failed to demonstrate efficacy in preclinical dyskinesia models [1], highlighting that not all compounds in this class achieve the same pharmacological profile. Foliglurax's specific combination of high potency, oral bioavailability, and brain penetration makes it a distinct chemical entity; substituting it with another mGluR4 modulator would introduce confounding variables in any experimental or therapeutic context.
Potency variability
Generic mGluR4 PAMs show marked differences in reported cellular activity; widely used VU0155041 has substantially lower potency, which may alter target engagement outcomes.
CNS exposure gaps
Many mGluR4 PAMs lack characterized brain penetration, limiting interpretation of central pharmacodynamic responses.
Translational validation
Other PAMs (Lu AF21934, ADX88178) did not progress to clinical evaluation; preclinical dyskinesia model responses are inconsistent across compounds.
[1] Finlay CJ, Jackson MJ, Fisher R, Bundgaard C, Rose S, Duty S. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia. J Parkinsons Dis. 2024;14(2):245-259. doi:10.3233/JPD-230296 View Source
Quantitative Differentiation of Foliglurax: Key Assays and Comparator Data
Potency at Human mGluR4: Foliglurax vs. VU0155041
Foliglurax exhibits a significantly lower EC50 (79 nM) for human mGluR4 compared to the commonly used research tool VU0155041, which has an EC50 of 798 nM in the same FLIPR assay format . This represents a >10-fold difference in potency, enabling more robust target engagement at lower concentrations.
Human mGluR4 PotencyCross-study comparable
79 nM vs 798 nM (>10‑fold)
Supports target engagement at lower concentrations
FLIPR assay in BHK/CHO cells; cross‑study comparison
mGluR4Positive Allosteric ModulatorPotencyEC50
Evidence Dimension
Potency at human mGluR4 (EC50)
Target Compound Data
79 nM
Comparator Or Baseline
VU0155041: 798 nM
Quantified Difference
>10-fold lower (more potent)
Conditions
FLIPR assay in BHK or CHO cells expressing human mGluR4
Why This Matters
Higher potency reduces the required concentration for in vitro and in vivo experiments, minimizing off-target effects and compound solubility issues.
mGluR4Positive Allosteric ModulatorPotencyEC50
Selectivity Profile: Foliglurax Over Related mGluR Subtypes
Foliglurax demonstrates high selectivity for mGluR4 over other group III mGlu receptors. It shows >15-fold, >110-fold, and >50-fold selectivity over mGluR6, mGluR7, and mGluR8, respectively, and no significant activity against NMDA, AMPA, kainate, group I, or group II mGluRs (IC50 >10 µM) . This level of selectivity is critical for isolating mGluR4-specific effects in complex biological systems.
mGluR Subtype SelectivityClass-level inference
mGluR4 79 nM; >15×/>110×/>50× vs mGluR6/7/8
Supports attribution of effects to mGluR4
IC50 >10 µM for other glutamate receptors
mGluR4SelectivitymGluR6mGluR7mGluR8
Evidence Dimension
Selectivity (fold-difference in activity)
Target Compound Data
EC50 = 79 nM for mGluR4; IC50 >10 µM for other targets
Comparator Or Baseline
mGluR6: >15-fold less potent; mGluR7: >110-fold; mGluR8: >50-fold
Quantified Difference
Minimal off-target activity at concentrations up to 10 µM
Conditions
In vitro radioligand binding and functional assays
Why This Matters
High selectivity ensures that observed pharmacological effects are attributable to mGluR4 modulation, not off-target interactions, improving data interpretability.
mGluR4SelectivitymGluR6mGluR7mGluR8
Brain Penetration: Foliglurax CNS Exposure vs. Baseline
Foliglurax achieves a brain-to-plasma AUC ratio of 6.6 in rats after oral administration, indicating a 6.6-fold higher concentration in brain tissue compared to plasma . This substantial CNS exposure is a prerequisite for any compound intended to modulate central mGluR4 receptors and is a key differentiator from compounds with poor brain penetration.
CNS ExposureSupporting evidence
6.6 ± 0.6
Supports central target access for in vivo studies
Brain/plasma AUC ratio; oral rat administration
Brain PenetrationCNSPharmacokineticsAUC Ratio
Evidence Dimension
Brain exposure relative to plasma
Target Compound Data
Brain/plasma AUC ratio = 6.6 ± 0.6
Comparator Or Baseline
Baseline ratio of 1 (equal brain and plasma concentrations)
Quantified Difference
6.6-fold higher brain concentration
Conditions
Oral administration in rats
Why This Matters
Quantitative brain penetration data confirms the compound's ability to reach its central target, which is essential for in vivo CNS studies and a key consideration for procurement.
Brain PenetrationCNSPharmacokineticsAUC Ratio
Clinical Development Progression: Foliglurax vs. Other mGluR4 PAMs
Foliglurax is the only mGluR4 PAM to have advanced to Phase II clinical trials for Parkinson's disease [1], a milestone not achieved by other mGluR4 PAMs like Lu AF21934 and ADX88178, which have shown a lack of efficacy in preclinical models of L-DOPA-induced dyskinesia [2]. While foliglurax ultimately failed to meet its primary endpoints in Phase II, its progression to this stage demonstrates a unique level of pre-clinical validation and human safety data compared to other mGluR4 PAMs.
Advanced to Phase II clinical trials (NCT03162874)
Comparator Or Baseline
Lu AF21934 and ADX88178: No reported Phase II trials; lack of efficacy in preclinical dyskinesia models
Quantified Difference
Phase II vs. preclinical
Conditions
Parkinson's disease patient populations
Why This Matters
The Phase II clinical trial data, even if negative, provides a rich dataset on human safety, tolerability, and pharmacokinetics that is unavailable for other mGluR4 PAMs, making it a uniquely valuable research tool for translational studies.
[1] Charvin D, Pomel V, Ortiz M, et al. Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. J Med Chem. 2017;60(20):8515-8537. doi:10.1021/acs.jmedchem.7b00991 View Source
[2] Finlay CJ, Jackson MJ, Fisher R, Bundgaard C, Rose S, Duty S. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia. J Parkinsons Dis. 2024;14(2):245-259. doi:10.3233/JPD-230296 View Source
Optimal Research and Industrial Applications for Foliglurax Based on Quantitative Evidence
High-Potency In Vitro mGluR4 Activation Studies
Due to its 10-fold higher potency compared to VU0155041 (EC50 79 nM vs. 798 nM), Foliglurax is the preferred tool for in vitro studies requiring robust mGluR4 activation at low nanomolar concentrations . This minimizes the need for high DMSO concentrations and reduces the risk of off-target effects associated with high compound concentrations.
CNS-Targeted In Vivo Pharmacology in Rodent Models
Foliglurax's established brain penetration (brain/plasma AUC ratio of 6.6) and oral bioavailability make it the optimal choice for in vivo studies investigating the role of central mGluR4 in neurological disease models, particularly Parkinson's disease . Its pharmacokinetic profile is well-characterized in rats, facilitating dose selection and interpretation of behavioral outcomes.
Translational Research and Biomarker Validation
As the only mGluR4 PAM to have entered Phase II clinical trials, Foliglurax provides a unique opportunity for translational research [1]. Researchers can leverage existing human safety and pharmacokinetic data to validate preclinical models and identify biomarkers of target engagement, a capability not possible with preclinical tool compounds like Lu AF21934 and ADX88178 [2].
Selective mGluR4 Pathway Dissection
Foliglurax's high selectivity over mGluR6 (>15-fold), mGluR7 (>110-fold), and mGluR8 (>50-fold), as well as other GPCRs and ion channels, ensures that experimental outcomes can be confidently attributed to mGluR4 modulation . This is essential for dissecting the specific role of mGluR4 in complex signaling pathways.
Application
Selection Property
Validation Focus
mGluR4 in vitro activation studies
Potency in cellular mGluR4 assays
Target engagement at low concentrations
CNS-targeted in vivo pharmacology
Brain penetration and oral bioavailability
Central mGluR4 exposure and dose‑context review
Translational research & biomarker studies
Phase II clinical dataset availability
Human PK and tolerability endpoint context
mGluR4-specific pathway dissection
Selectivity over related mGluRs
Off‑target activity review and mGluR4 attribution
[1] Charvin D, Pomel V, Ortiz M, et al. Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. J Med Chem. 2017;60(20):8515-8537. doi:10.1021/acs.jmedchem.7b00991 View Source
[2] Finlay CJ, Jackson MJ, Fisher R, Bundgaard C, Rose S, Duty S. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia. J Parkinsons Dis. 2024;14(2):245-259. doi:10.3233/JPD-230296 View Source
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